2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione
Overview
Description
2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrophilic Iodination
2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione is used as an electrophilic iodinating agent for selective iodination of electron-rich aromatics, providing a milder alternative to common electrophilic iodinating reagents. This compound is used for selective synthesis of α-iodinated carbonyl compounds from allylic alcohols, utilizing a 1,3-hydrogen shift/iodination process catalyzed by iridium(iii) complexes (Martinez-Erro et al., 2017).
Synthesis of Nickel(II) and Copper(II) Complexes
2-(2-(5-substitued isoxazol-3-yl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione ligands and their nickel(II) and copper(II) complexes have been synthesized and characterized for potential applications in material science and coordination chemistry (Chen et al., 2008).
Synthesis of Antitubercular Agents
2-(1H-indol-3-ylmethyl)-5,5-dimethyl-cyclohexane-1,3-diones are synthesized as potential antitubercular agents. These compounds are synthesized using a green multicomponent one-pot synthesis in aqueous medium and have shown high binding affinity values in docking studies against enoyl acyl carrier protein reductase (Khan et al., 2016).
Heterogeneous Catalysis
Polystyrene-supported p-toluenesulfonic acid is used as a catalyst for the synthesis of novel 1H-indol-3-yl-4H-chromene-3-carbonitriles using 3-(1H-indol-3-yl)-3-oxopropanenitrile and 5,5-dimethylcyclohexane-1,3-dione. This approach offers advantages like short reaction time, simple operational procedure, and high yield of product (Reddy et al., 2016).
Electrophilic Substitution and Synthesis of Benzazepinone Skeleton
Electrophilic substitution of indole with 5,5-dimethyl cyclohexane 1,3-dione has been used in the synthesis of 2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(indo-3-yl)-dibenz-[b.fiazepine-1-one system. This process is important in the formation of complex organic structures (Banerji et al., 2003).
Synthesis of β-Triketones
A new route for synthesizing 2-alkanoyl(aryloyl)-5,5-dimethylcyclohexane-1,3-diones as cyclic β-triketones has been developed. This synthesis is performed by reacting dimedone with cyanogen bromide and triethylamine, forming various aliphatic and aromatic aldehydes (Kashani et al., 2016).
Mechanism of Action
Target of Action
The compound “2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione” is an indole derivative. Indole derivatives have been found to bind with high affinity to multiple receptors . They have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
The mode of action of indole derivatives generally involves interaction with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against enzymes like α-glucosidase . .
Biochemical Pathways
Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can affect various biochemical pathways, maintaining intestinal homeostasis and impacting liver metabolism
Result of Action
Indole derivatives have been reported to have diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some indole derivatives have shown a synergistic increase in inflammatory molecules and cytokine production in certain cell types .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some indole derivatives have been shown to exhibit high fluorescence quantum yield and good thermal stability, which could be relevant for long-term studies .
Dosage Effects in Animal Models
The dosage effects of 2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione in animal models have not been reported. Some indole derivatives have shown significant antidepressant-like action and potent sedative activity at different dosages .
Metabolic Pathways
Indole derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid .
Transport and Distribution
Some indole derivatives have been used as luminogens in organic light-emitting diode applications, suggesting potential for transport and distribution within cells .
Subcellular Localization
Indole derivatives are known to interact with various cellular compartments and organelles .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2)7-13(18)15(14(19)8-16)11-9-17-12-6-4-3-5-10(11)12/h3-6,9,15,17H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDUZHZSJNMCHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C2=CNC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355231 | |
Record name | 2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98208-18-5 | |
Record name | 2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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